One of the primary areas of research for Sulfatinib is its ability to inhibit angiogenesis. Angiogenesis is a crucial process for tumors to grow beyond a certain size. Sulfatinib achieves this by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR-2 and VEGFR-3. Blocking these receptors prevents the formation of new blood vessels that would supply nutrients and oxygen to the tumor []. This research has led to clinical trials investigating Sulfatinib's efficacy in treating various cancers, including Gastrointestinal Stromal Tumors (GIST).
Another area of research explores Sulfatinib's ability to target other RTKs beyond VEGFRs. These include Fibroblast Growth Factor Receptors (FGFRs) and Colony Stimulating Factor 1 Receptor (CSF1R). These receptors are involved in various cellular processes that contribute to cancer progression, such as cell proliferation, survival, and migration []. By inhibiting these additional pathways, Sulfatinib may offer a broader therapeutic effect compared to drugs targeting single pathways. Research is ongoing to determine the effectiveness of Sulfatinib in combination with other therapies to target these diverse pathways in different cancer types.